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Compound of Interest

Compound Name:
N-(2-chloroacetyl)-3-

(phenylsulfanyl)propanamide

CAS No.: 565194-61-8

Cat. No.: B2615843

Get Quote

Executive Summary: The Chloroacetyl
Pharmacophore
In drug discovery, the N-(2-chloroacetyl) moiety serves a dual function: it is a potent alkylating

pharmacophore and a robust supramolecular synthons for crystal engineering. Unlike the inert

N-acetyl group, the

-chloro substituent introduces a distinct dipole and a reactive electrophilic center.

This guide provides a technical comparison of N-(2-chloroacetyl) derivatives against their non-

halogenated and bromo-analogues. We focus on the structural causality—how the specific

atomic arrangement drives both crystal packing efficiency and biological reactivity.

Strategic Comparison: Performance Matrix
The following analysis contrasts the N-(2-chloroacetyl) motif with its primary alternatives: the

standard N-acetyl (baseline) and N-(2-bromoacetyl) (high-reactivity alternative).
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Table 1: Structural & Functional Performance Metrics
Feature N-(2-Chloroacetyl)

N-Acetyl (Alternative

1)

N-(2-Bromoacetyl)

(Alternative 2)

Electronic Character
Moderate Inductive

Withdrawal (-I effect)

Electron Donating (+I

effect via methyl)

Strong Inductive

Withdrawal (-I effect)

Crystallizability

High. Cl atom

facilitates C-H...Cl and

Cl...O interactions,

aiding lattice

formation.

Moderate. Relies

heavily on strong H-

bonds (N-H...O); often

forms polymorphic

solvates.

High. Br provides

strong halogen

bonding (C-Br...O/N)

but can suffer from

disorder.

Conformational Lock

Syn/Anti Rotamers.

High barrier to rotation

due to steric bulk of

Cl.

Flexible. Low

rotational barrier;

methyl group rotates

freely.

Rigid. High barrier; Br

bulk often forces

specific anti

conformations.

Biological Mode

Covalent Inhibitor.

Alkylates Cys/Ser

residues (moderate

reactivity).

Reversible Binder.

Interacts via H-

bonds/Van der Waals

(no covalent bond).

Rapid Alkylator. High

reactivity often leads

to off-target toxicity

(pan-assay

interference).

Lattice Stability

High Density packing;

often

or

.

Lower density;

packing controlled by

shape

complementarity.

Highest density; often

isostructural to Cl-

derivative but less

stable to

light/moisture.

Structural Mechanics & Crystallography
Conformational Causality
The "performance" of the crystal lattice is dictated by the conformation of the amide bond. In N-

(2-chloroacetyl) derivatives, the C-N bond exhibits partial double-bond character (approx. 1.33–

1.35 Å), restricting rotation.
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The "Cl-Effect": Unlike the methyl group in acetamides, the chloromethyl group is bulky and

electronically active. It typically adopts an orientation syn or anti to the carbonyl oxygen to

minimize dipole repulsion.

Experimental Insight: In 2-chloro-N-(2-chlorophenyl)acetamide, the N-H bond is observed

syn to the ortho-chloro substituent of the ring, while the chloroacetyl Cl atom orients to

maximize C-H...Cl contacts [1].

Intermolecular Interaction Hierarchy
The stability of these crystals is not random; it follows a predictable hierarchy of forces.

Primary Anchor: Strong N-H...O=C hydrogen bonds form infinite 1D chains (typically

or

motifs).

Secondary Stabilization: Weak C-H...O and C-H...Cl interactions cross-link these chains into

2D sheets.

Tertiary Stacking:

stacking (in aromatic derivatives) or Van der Waals forces stack these sheets into the 3D
lattice.

Visualization of Crystal Logic
The following diagram illustrates the decision matrix for crystal packing forces observed in

these derivatives.
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Caption: Hierarchical assembly of N-(2-chloroacetyl) derivatives from molecular unit to 3D

lattice.

Experimental Protocol: Synthesis & Crystallization
To ensure scientific integrity, the following protocol includes self-validating checkpoints. This

method targets N-(2-chloroacetyl)-aromatic amines, a common class in drug development.

Synthesis Workflow
Reaction:

Step-by-Step Protocol:

Preparation: Dissolve 1.0 eq of the aromatic amine in dry Dichloromethane (DCM) or Glacial

Acetic Acid (for lower solubility amines).

Activation: Add 1.1 eq of Triethylamine (TEA) or saturated

. Checkpoint: Ensure the solution is basic (pH > 8) before addition.

Addition: Cool the mixture to 0°C. Add 1.1 eq of Chloroacetyl chloride dropwise over 20

minutes.

Causality: Slow addition at low temp prevents bis-acylation and controls the exotherm.

Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor via TLC (Mobile phase:

Hexane:Ethyl Acetate 7:3).

Work-up: Wash with 1N HCl (removes unreacted amine), then Sat.

(neutralizes acid), then Brine. Dry over

.

Crystallization (Critical Step): Evaporate solvent.[1] Recrystallize the residue from

Ethanol/Water (9:1) or pure Ethanol.[2]
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Validation: If oil forms, scratch the flask side or seed with a micro-crystal to induce

nucleation.

Visualization of Synthesis Logic

Start:
Primary Amine

Dissolve in DCM/AcOH
+ Base (TEA) Cool to 0°C Add Chloroacetyl Chloride

(Dropwise)
Stir RT (3-6h)
Monitor TLC

Workup:
Acid/Base Wash

Recrystallization
(EtOH/Water) Pure Crystal Product

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow for N-(2-chloroacetyl) derivatives.

Quantitative Data Analysis
The following data is synthesized from single-crystal X-ray diffraction studies of representative

compounds (e.g., N-(2-chloroacetyl)-3-nitrobenzamide derivatives [2] and N-(2-

chlorophenyl)acetamide analogues [1]).

Table 2: Crystallographic Parameters Comparison
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Parameter
N-(2-Chloroacetyl)
Derivative

N-Acetyl Derivative
(Ref)

Significance

Space Group
Often Monoclinic (

)

Monoclinic (

) or Orthorhombic

allows efficient

packing of

centrosymmetric

dimers.

C=O Bond Length 1.21 – 1.23 Å 1.22 – 1.24 Å

Similar; slight

shortening in Cl-

derivative due to

inductive effect.

C-N Bond Length 1.33 – 1.35 Å 1.34 – 1.36 Å

Partial double bond

character confirms

restricted rotation.

Packing Fraction ~68 - 72% ~65 - 68%

Cl atom fills void

space more efficiently

than methyl H-atoms.

Interaction Energy
High (due to dipole-

dipole)
Moderate

Cl derivatives have

higher lattice energy

higher melting points.

Hirshfeld Surface Analysis: For N-(2-chloroacetyl) derivatives, the Hirshfeld surface fingerprint

plots typically show:

H...H Contacts: ~30-40% contribution (Dispersive).

O...H Contacts: ~20-25% (Strong H-bonds).

Cl...H Contacts: ~15-20% (Specific to this pharmacophore).[3]

Note: The "spikes" in the fingerprint plot correspond to the strong N-H...O hydrogen bonds (

< -0.5).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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